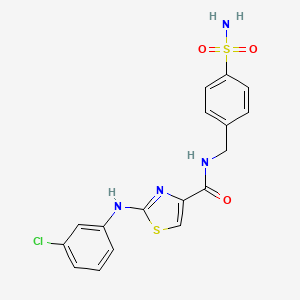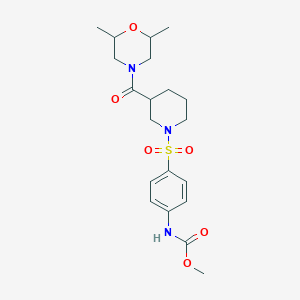![molecular formula C7H5ClF3NO B2656853 [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1805646-69-8](/img/structure/B2656853.png)
[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, featuring a chloro and trifluoromethyl group attached to the pyridine ring, along with a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent. One common method is the reduction of the corresponding aldehyde using sodium borohydride (NaBH4) in an alcohol solvent . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]aldehyde or [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]amine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are explored for their herbicidal and pesticidal properties .
作用機序
The mechanism of action of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanol group.
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure with different positioning of the chloro and trifluoromethyl groups.
Uniqueness
The presence of both chloro and trifluoromethyl groups in [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and agrochemicals .
特性
IUPAC Name |
[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXSJLFRWXIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
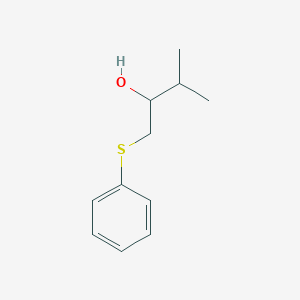
![12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2656772.png)
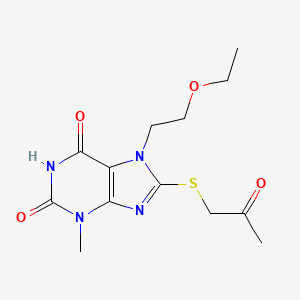
![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2656776.png)
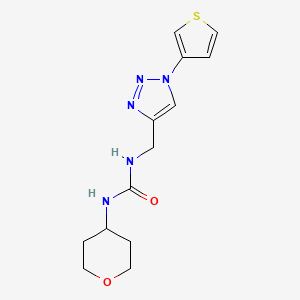
![N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2656780.png)
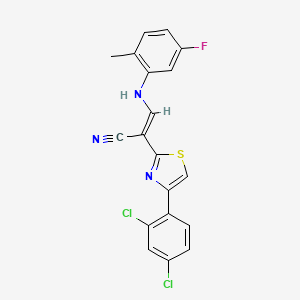
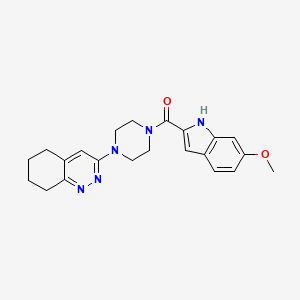
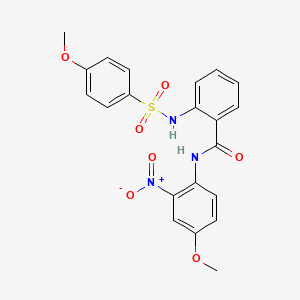
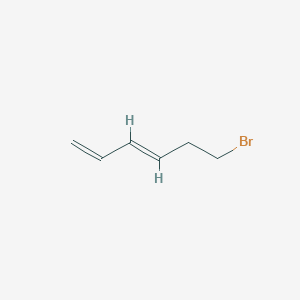
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide](/img/structure/B2656787.png)
![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)
